molecular formula C23H23N5O3S B2766610 N-(2,4-dimethoxyphenyl)-2-{[5-(4-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896297-48-6

N-(2,4-dimethoxyphenyl)-2-{[5-(4-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2766610
CAS No.: 896297-48-6
M. Wt: 449.53
InChI Key: ATMJPYDIYVBKQV-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-{[5-(4-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H23N5O3S and its molecular weight is 449.53. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Research on compounds with structural elements similar to N-(2,4-dimethoxyphenyl)-2-[{[5-(4-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide]** indicates their utility in synthesizing heterocyclic compounds. For instance, the treatment of α-acyl-α-(m-chlorophenyl) acetonitrile with formamide led to the synthesis of enamines and aminopyrimidines, showcasing the compound's role in generating polycyclic N-hetero compounds through reactions with formamide or acetamide (Hirota et al., 1978).

Antimicrobial Activity

Compounds bearing resemblance or related functional groups have been assessed for their antimicrobial properties. The synthesis and structural elucidation of N-(4-aryl amine)-2-[{[4-phenyl-5- (pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives revealed their potent in-vitro antibacterial, antifungal, and anti-tuberculosis activities, underscoring the potential of similar compounds in antimicrobial drug development (MahyavanshiJyotindra et al., 2011).

Potential Drug Development

Further, the synthesis of novel heterocycles via the sulphenylation of unsaturated amides, including reactions with compounds similar to the query, has led to the creation of hydroxy sulphides and cyclic products with significant pharmaceutical potential, highlighting routes to new medications or therapeutic agents (Samii et al., 1987).

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[[5-(4-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S/c1-16-6-8-17(9-7-16)22-25-26-23(28(22)27-12-4-5-13-27)32-15-21(29)24-19-11-10-18(30-2)14-20(19)31-3/h4-14H,15H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMJPYDIYVBKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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